N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide
Description
This compound features a pyrazole core substituted at position 5 with a 4-ethylphenyl group and a carbohydrazide moiety at position 2. The hydrazide forms an E-configuration imine bond with a 3-ethoxy-2-hydroxyphenyl group, contributing to its unique electronic and steric profile. Structural confirmation is typically achieved via X-ray crystallography (as highlighted in for analogous compounds) and spectroscopic methods like $ ^1H $-NMR and ESI-MS .
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-14-8-10-15(11-9-14)17-12-18(24-23-17)21(27)25-22-13-16-6-5-7-19(20(16)26)28-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+ |
InChI Key |
DYGNSLNUIXGEHU-LPYMAVHISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OCC)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OCC)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound is deconstructed into two primary precursors:
-
5-(4-Ethylphenyl)-1H-pyrazole-3-carbohydrazide : Forms the pyrazole backbone with a carbohydrazide moiety.
-
3-Ethoxy-2-hydroxybenzaldehyde : Provides the aromatic aldehyde for hydrazone formation.
The convergent synthesis involves (a) constructing the pyrazole core, (b) introducing the carbohydrazide group, and (c) condensing with the aldehyde to form the hydrazone.
Preparation of 5-(4-Ethylphenyl)-1H-Pyrazole-3-Carbohydrazide
Claisen-Schmidt Condensation for Chalcone Intermediate
The synthesis begins with forming a chalcone derivative via acid-catalyzed Claisen-Schmidt condensation:
-
Reactants : 4-Ethylacetophenone and ethyl oxalate.
The reaction yields ethyl 3-(4-ethylphenyl)-3-oxopropanoate (I ), confirmed by NMR (δ 1.25 ppm, triplet, -CHCH) and IR (C=O stretch at 1715 cm).
Cyclocondensation with Hydrazine Hydrate
Chalcone I undergoes cyclo-condensation with excess hydrazine hydrate (80% v/v):
Optimization Note : Microwave-assisted synthesis reduces reaction time to 20–30 min with comparable yields (78–82%).
Conversion to Carbohydrazide
Ester II is treated with hydrazine hydrate (3 eq) in ethanol:
-
Conditions : Reflux (4 hr), yielding 5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide (III ) in 90–94% purity.
-
Characterization : LC-MS shows [M+H] at m/z 259.1; IR confirms N–H stretches (3320, 3200 cm).
Synthesis of 3-Ethoxy-2-Hydroxybenzaldehyde
O-Ethylation of 2,3-Dihydroxybenzaldehyde
-
Reactants : 2,3-Dihydroxybenzaldehyde and ethyl bromide.
Regioselectivity : Ethylation occurs preferentially at the 3-OH group due to steric and electronic effects.
Hydrazone Formation via Schiff Base Reaction
Condensation of Carbohydrazide with Aldehyde
Equimolar amounts of III and 3-ethoxy-2-hydroxybenzaldehyde react in ethanol:
-
Catalyst : Acetic acid (2 drops).
-
Conditions : Reflux (5 hr), yielding the target compound in 82–88%.
Stereoselectivity : The E-isomer predominates (>95%), verified by NMR (J = 12.5 Hz for –CH=N–).
Alternative Solvent Systems
-
Methanol/THF (1:1) : Increases yield to 89% but requires longer reaction time (8 hr).
-
Microwave Assistance : Reduces time to 15 min (70% yield), though with lower stereoselectivity (88% E).
Spectroscopic Characterization and Validation
Key Spectral Data
Purity Assessment
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Conditions | Yield | Time |
|---|---|---|---|
| Conventional reflux | Ethanol, 5 hr | 82% | 5 hr |
| Microwave-assisted | 150 W, 15 min | 70% | 15 min |
| Methanol/THF | Reflux, 8 hr | 89% | 8 hr |
Trade-offs : Microwave methods favor speed over yield, while solvent mixtures improve yields at the cost of time.
Industrial-Scale Production Challenges
Cost Optimization
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by a hydrazone linkage and a pyrazole moiety. The synthesis typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with 3-ethoxy-2-hydroxybenzaldehyde and 4-ethylphenyl hydrazine.
- Condensation Reaction : A condensation reaction forms the hydrazone linkage.
- Final Purification : Techniques such as recrystallization or chromatography are employed for purification.
The reaction conditions are usually carried out in organic solvents like ethanol or methanol at elevated temperatures to enhance yield and purity.
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide exhibits various biological activities, making it a subject of interest in medicinal chemistry:
Anti-inflammatory Properties
Research has indicated that this compound possesses significant anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Antibacterial Activity
The compound has demonstrated antibacterial properties against various strains of bacteria. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis .
Anticancer Potential
Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells .
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound reduced inflammation markers significantly compared to control groups. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .
Case Study 2: Antibacterial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Substituents and Physical Properties of Analogous Carbohydrazides
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (3c) and ethoxy (target) substituents enhance solubility via polar interactions, while chloro (3a) and nitro groups () reduce it but may improve bioactivity .
- Melting Points : Bulky substituents (e.g., trimethoxyphenyl in ) lower melting points due to disrupted crystal packing, whereas symmetrical groups (e.g., 4-chlorophenyl in 3a) increase thermal stability .
- Synthetic Yields : Higher yields (~90%) in 3a correlate with less steric hindrance from 4-chlorophenyl, whereas complex substituents (e.g., benzofuran in ) reduce yields .
Spectroscopic and Structural Comparisons
- IR Spectroscopy: All compounds show C=N stretches near 1600 cm$ ^{-1} $, confirming the imine bond. The target’s hydroxyl group would introduce a broad O-H stretch ~3200–3500 cm$ ^{-1} $, absent in non-hydroxylated analogs .
- NMR Spectroscopy : Aromatic protons in the target’s 3-ethoxy-2-hydroxyphenyl group would exhibit distinct splitting patterns compared to methoxy or nitro-substituted analogs (e.g., δ 6.5–7.5 for hydroxyl vs. δ 3.8 for methoxy in 3c) .
- X-ray Crystallography : The E-configuration of the imine bond is consistently confirmed in analogs (e.g., and ), with dihedral angles influenced by substituent bulkiness .
Biological Activity
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This compound's unique structure, featuring a pyrazole ring and various substituents, suggests potential interactions with biological targets that could lead to therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O4
- Molecular Weight : 394.4 g/mol
The presence of ethoxy and hydroxy groups enhances the compound's reactivity and potential biological activities. These functional groups can form hydrogen bonds with biological macromolecules, influencing their activity and interactions within biological systems.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds demonstrating inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| Pyrazole Derivative A | 61% at 10 µM | 76% at 10 µM |
| Pyrazole Derivative B | 85% at 10 µM | 93% at 10 µM |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against several bacterial strains, including E. coli and Staphylococcus aureus. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The pyrazole ring may interact with active sites of enzymes involved in inflammatory pathways or cancer cell metabolism.
- Receptor Modulation : The compound might modulate receptor activity, influencing cellular signaling pathways that regulate inflammation and cell growth.
Case Studies
Several studies have explored the biological activity of similar pyrazole compounds:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested in vivo using a carrageenan-induced rat paw edema model. Compounds showed significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties .
- Anticancer Efficacy Assessment : A study evaluated the cytotoxic effects of various substituted pyrazoles on human cancer cell lines, revealing that certain derivatives led to a marked decrease in cell viability due to apoptosis induction .
Q & A
Basic: What synthetic routes are commonly employed to prepare this pyrazole-carbohydrazide derivative, and how are intermediates characterized?
The compound is typically synthesized via multi-step condensation reactions. For example, hydrazide precursors react with substituted benzaldehydes under reflux in ethanol, catalyzed by acetic acid. Intermediate characterization involves elemental analysis , NMR (1H/13C), and FT-IR spectroscopy to confirm hydrazone bond formation and regiochemistry . Purity is assessed via HPLC, and recrystallization from ethanol/dichloromethane mixtures optimizes yield (typically 60-75%) .
Advanced: How can contradictions between spectroscopic data and X-ray crystallographic results be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To address this:
- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare optimized gas-phase conformers with crystallographic data .
- Use Hirshfeld surface analysis to evaluate intermolecular interactions influencing solid-state packing .
- Validate NMR assignments via 2D techniques (HSQC, HMBC) and correlate with X-H bond lengths from crystallography .
Basic: What crystallographic techniques are critical for resolving the compound’s stereochemistry and supramolecular architecture?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Key steps:
- Data collection at 100(2) K using Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution via direct methods and refinement with full-matrix least-squares on F².
- Analysis of π-π stacking, hydrogen bonds (e.g., N-H⋯O), and ethoxy-group torsional angles using ORTEP-3 and Mercury .
Advanced: How can molecular docking and dynamics simulations predict this compound’s bioactivity against therapeutic targets?
- Target selection : Prioritize receptors like carbonic anhydrase IX (CA-IX) or cannabinoid receptors based on structural analogs .
- Docking : Use AutoDock Vina with Lamarckian GA, grid box centered on active sites (e.g., CA-IX Zn²⁺ pocket). Validate with re-docking (RMSD < 2.0 Å) .
- MD simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding stability (RMSF, H-bond occupancy) .
Basic: What analytical methods confirm the compound’s purity and thermal stability?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., onset ~220°C) .
- Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can synthetic yields be optimized when steric hindrance from the 4-ethylphenyl group reduces reactivity?
- Microwave-assisted synthesis : Reduce reaction time (15–30 min vs. 6–8 hr) and improve yield by 10–15% .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or ionic liquids to accelerate Schiff base formation .
- Solvent optimization : Use DMF/H₂O mixtures (3:1) to enhance solubility of bulky intermediates .
Basic: What spectroscopic signatures distinguish the E-isomer from potential Z-isomers or tautomers?
- FT-IR : E-isomers show N-H stretching at ~3200 cm⁻¹ and C=O at ~1650 cm⁻¹; Z-isomers exhibit shifted peaks due to intramolecular H-bonding .
- 1H NMR : The hydrazone proton (NH) appears as a singlet at δ 11.5–12.5 ppm in CDCl₃. Tautomeric forms (e.g., keto-enol) are identified via integration ratios .
Advanced: How can QSAR models guide the design of derivatives with enhanced pharmacokinetic properties?
- Descriptor selection : Compute logP, polar surface area (PSA), and H-bond donors/acceptors using MarvinSketch .
- Model training : Use partial least squares (PLS) regression on datasets of IC₅₀ values (e.g., CA-IX inhibition) .
- ADMET prediction : Employ SwissADME or pkCSM to optimize bioavailability and reduce CYP450 inhibition .
Basic: What strategies mitigate decomposition during long-term storage of this compound?
- Storage conditions : Lyophilize and store under argon at −20°C in amber vials.
- Stabilizers : Add 0.1% BHT to ethanol stock solutions to prevent oxidation .
- Periodic analysis : Monitor via HPLC every 6 months (retention time shifts >5% indicate degradation) .
Advanced: How do solvent effects influence the compound’s fluorescence properties, and how is this applied in bioimaging?
- Solvatochromism : Measure emission λmax in solvents of varying polarity (e.g., hexane → DMSO). Correlate with Reichardt’s ET(30) scale .
- Cell imaging : Incubate HeLa cells with 10 µM compound (37°C, 1 hr). Use confocal microscopy (ex/em: 405/450–600 nm) to localize fluorescence, validating with organelle-specific dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
